

In-Depth Technical Guide: 3-(Pyridin-2-yl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Pyridin-2-yl)aniline
dihydrochloride

Cat. No.: B581348

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-(Pyridin-2-yl)aniline dihydrochloride**, a heterocyclic aromatic amine of interest in medicinal chemistry and drug discovery. This document details its chemical properties, provides synonyms and identifiers, and outlines a putative synthetic pathway. While direct biological data for this specific compound is limited in publicly available literature, its structural similarity to key intermediates in the synthesis of targeted cancer therapeutics, such as Hedgehog signaling pathway inhibitors, suggests its potential as a valuable building block in the development of novel therapeutic agents. This guide will focus on the synthesis of the parent compound, 3-(pyridin-2-yl)aniline, and its role as a precursor, drawing parallels with structurally related and well-documented analogs.

Chemical Identity and Properties

3-(Pyridin-2-yl)aniline dihydrochloride is the hydrochloride salt of the organic compound 3-(pyridin-2-yl)aniline. The dihydrochloride form enhances the compound's solubility in aqueous solutions, a desirable property for various laboratory applications.

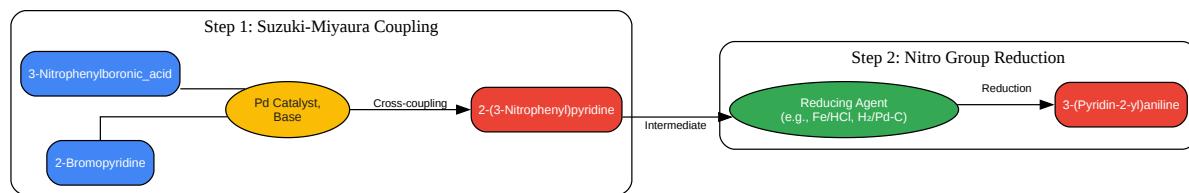
Synonyms and Identifiers

To facilitate comprehensive literature and database searches, a list of synonyms and chemical identifiers for 3-(Pyridin-2-yl)aniline and its dihydrochloride salt is provided in the table below.

Identifier Type	3-(Pyridin-2-yl)aniline	3-(Pyridin-2-yl)aniline Dihydrochloride
IUPAC Name	3-(Pyridin-2-yl)aniline	3-(pyridin-2-yl)anilinium chloride hydrochloride
Synonyms	2-(3-Aminophenyl)pyridine, 2-(3-Aminophenyl)pyridine, 3- (2-Pyridyl)aniline	2-(3-Aminophenyl)pyridine dihydrochloride, 3-(2- pyridyl)aniline dihydrochloride[1]
CAS Number	15889-32-4	1170936-92-1[1]
PubChem CID	459517	44119384[1]
Molecular Formula	C ₁₁ H ₁₀ N ₂	C ₁₁ H ₁₂ Cl ₂ N ₂ [1]
Molecular Weight	170.21 g/mol	243.13 g/mol [1]

Physicochemical Properties

The following table summarizes key physicochemical properties of the parent compound, 3-(pyridin-2-yl)aniline. Data for the dihydrochloride salt is less prevalent in public databases.


Property	Value
Appearance	Solid (Expected)
XLogP3	1.9
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1
Topological Polar Surface Area	38.9 Å ²
Complexity	158

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of **3-(Pyridin-2-yl)aniline dihydrochloride** are not readily available in peer-reviewed literature, a general and robust synthetic strategy involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the carbon-carbon bond between the phenyl and pyridine rings, followed by the reduction of a nitro group to the aniline. This approach is widely used for the synthesis of analogous biaryl amines.

Putative Synthetic Pathway

A plausible synthetic route to 3-(pyridin-2-yl)aniline is outlined below. This pathway is based on established synthetic methodologies for similar compounds.

[Click to download full resolution via product page](#)

Caption: Putative synthetic pathway for 3-(Pyridin-2-yl)aniline.

General Experimental Protocol for Suzuki-Miyaura Coupling (Analogous Synthesis)

The following is a general procedure for a Suzuki-Miyaura coupling reaction, adapted from protocols for similar substrates.^[2] Optimization of catalyst, ligand, base, and temperature is crucial for achieving high yields.

Materials:

- 2-Bromopyridine (1.0 eq)
- 3-Nitrophenylboronic acid (1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , 2.0 eq)
- Solvent (e.g., 1,4-Dioxane/ H_2O , Toluene/EtOH/ H_2O)

Procedure:

- To a flame-dried round-bottom flask, add 2-bromopyridine, 3-nitrophenylboronic acid, palladium catalyst, and base.
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the degassed solvent system to the flask via syringe.
- Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 2-(3-nitrophenyl)pyridine.

General Experimental Protocol for Nitro Group Reduction (Analogous Synthesis)

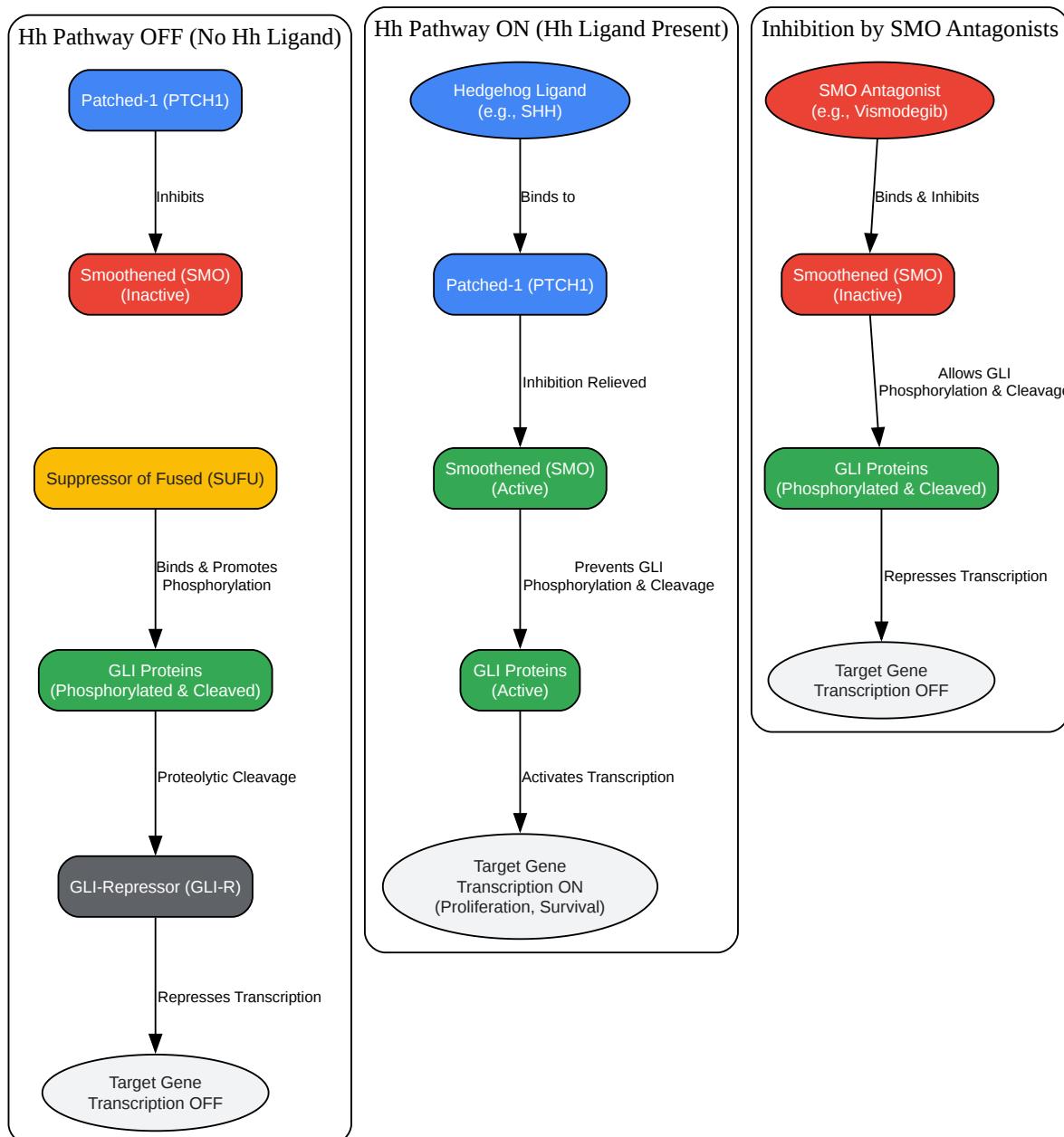
The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method involves the use of iron powder in the presence of an acid.

Materials:

- 2-(3-Nitrophenyl)pyridine (1.0 eq)
- Iron powder (3.0-5.0 eq)
- Hydrochloric acid (catalytic to stoichiometric amount) or Ammonium Chloride
- Solvent (e.g., Ethanol, Water)

Procedure:

- To a round-bottom flask, add 2-(3-nitrophenyl)pyridine and the solvent.
- Add iron powder to the mixture.
- Heat the mixture to reflux and add the acid portion-wise.
- Stir the reaction mixture at reflux and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
- Wash the celite pad with the reaction solvent.
- Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(pyridin-2-yl)aniline.


Biological Relevance and Potential Applications

While direct biological studies on **3-(Pyridin-2-yl)aniline dihydrochloride** are not prominent in the literature, its structural analog, 4-chloro-3-(pyridin-2-yl)aniline, is a well-documented key

intermediate in the synthesis of Vismodegib.[3][4] Vismodegib is a potent inhibitor of the Hedgehog signaling pathway, approved for the treatment of basal-cell carcinoma.[3]

The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is also implicated in the maintenance of adult tissue homeostasis. Aberrant activation of this pathway is a known driver in several types of cancer. The key signal transducer in this pathway is the G protein-coupled receptor Smoothened (SMO).

[Click to download full resolution via product page](#)

Caption: The Hedgehog signaling pathway and its inhibition.

The structural motif of a substituted pyridinylaniline is a key pharmacophore in a class of SMO inhibitors. Therefore, **3-(pyridin-2-yl)aniline dihydrochloride** represents a valuable starting material or scaffold for the synthesis of novel compounds targeting the Hedgehog pathway and other signaling cascades implicated in disease.

Conclusion

3-(Pyridin-2-yl)aniline dihydrochloride is a chemical entity with significant potential in the field of medicinal chemistry. While direct experimental and biological data for this specific compound are not extensively documented, its structural relationship to key intermediates in the synthesis of approved drugs highlights its importance as a building block for novel therapeutics. The synthetic routes outlined in this guide, based on established chemical transformations, provide a framework for its preparation and further derivatization. Future research into the biological activities of derivatives of 3-(pyridin-2-yl)aniline could lead to the discovery of new and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 15889-32-4(3-(2-Pyridyl)aniline) | Kuujia.com [kuujia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GB2560903A - New synthetic path to pharmaceutically acceptable vismodegib - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-(Pyridin-2-yl)aniline Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b581348#synonyms-for-3-pyridin-2-yl-aniline-dihydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com